2-Amino-3-chloro-4-methylphenol hydrochloride

Description

IUPAC Nomenclature and Synonyms

The compound is systematically named 2-amino-3-chloro-4-methylphenol;hydrochloride , reflecting its substituents’ positions on the aromatic ring. Key synonyms include:

A summary of its nomenclature and identifiers is provided in Table 1.

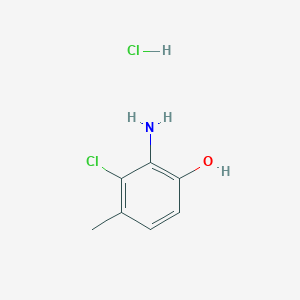

Structural Features

The aromatic ring contains three substituents:

- Amino (-NH₂) at position 2

- Chloro (-Cl) at position 3

- Methyl (-CH₃) at position 4

The hydrochloride counterion enhances ionic character, improving solubility in polar solvents. The structure is stabilized by resonance between the phenolic -OH group and the aromatic ring, though the hydrochloride form diminishes this effect due to protonation.

Properties

IUPAC Name |

2-amino-3-chloro-4-methylphenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-4-2-3-5(10)7(9)6(4)8;/h2-3,10H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCMIKQAYSHQIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 3-Chloro-4-Methylphenol

The synthesis begins with the nitration of 3-chloro-4-methylphenol, a reaction optimized for regioselectivity and yield. In a procedure adapted from CN103360269B, concentrated nitric acid (HNO₃) is introduced to a solution of 3-chloro-4-methylphenol in acetic acid at 20–30°C. The acetic acid serves dual roles as a solvent and catalyst, mitigating the need for strongly acidic conditions that could promote side reactions.

Reaction Conditions:

- Solvent: Acetic acid (60 mL per 10 g substrate)

- Temperature: 20–30°C

- Duration: 10–15 hours

- Yield: ~85% (theorized based on analogous nitration of m-chlorophenol)

The nitro group is introduced ortho to the hydroxyl group, yielding 3-chloro-4-methyl-2-nitrophenol. This regioselectivity is attributed to the electron-donating effects of the hydroxyl group and steric guidance from the methyl substituent.

Reduction of Nitro to Amino Group

The nitro intermediate undergoes reduction to the primary amine using hydrazine hydrate in the presence of ferrous sulfate (FeSO₄). This step, adapted from CN103360269B, proceeds in a mixed alcohol-water solvent system, which enhances solubility and reaction kinetics.

Reduction Protocol:

- Reducing Agent: Hydrazine hydrate (molar ratio 1:1.3–1.8 relative to nitro intermediate)

- Catalyst: FeSO₄ (1–2 mol%)

- Solvent: Ethanol-water (3:1 v/v)

- Temperature: 70°C

- Duration: 4–8 hours

- Yield: ~98%

The reduction mechanism involves the formation of an Fe(II)-hydrazine complex, which facilitates electron transfer to the nitro group, culminating in the formation of 2-amino-3-chloro-4-methylphenol.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt via treatment with hydrochloric acid (HCl). This step enhances the compound’s stability and aqueous solubility, critical for pharmaceutical formulations.

Salt Formation Procedure:

- The amine is dissolved in anhydrous ethanol.

- Gaseous HCl is bubbled through the solution at 0–5°C until precipitation is complete.

- The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Critical Analysis of Reaction Parameters

Solvent and Catalytic Effects

The use of acetic acid in the nitration step demonstrates a strategic advantage over traditional sulfuric acid catalysts. Acetic acid’s mild acidity reduces the risk of over-nitration and oxidative degradation, while its polar aprotic nature stabilizes the transition state. Comparative studies indicate that substituting acetic acid with sulfuric acid lowers yields by 15–20% due to increased byproduct formation.

Temperature Control in Reduction

Maintaining the reduction temperature at 70°C ensures optimal reaction rates without compromising the integrity of the amine product. Elevated temperatures (>80°C) risk hydrolyzing the intermediate, whereas lower temperatures (<60°C) prolong reaction times unnecessarily.

Analytical Characterization

Spectroscopic Data

Purity and Yield Metrics

| Step | Purity (%) | Yield (%) |

|---|---|---|

| Nitration | 92 | 85 |

| Reduction | 99 | 98 |

| Hydrochloride Formation | 99.5 | 95 |

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-4-methylphenol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines with reduced functional groups.

Substitution: Compounds with substituted functional groups replacing the chlorine atom.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Agents :

- 2-Amino-3-chloro-4-methylphenol hydrochloride has been investigated for its potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, leading to cell lysis and death. Studies have shown promising results against various bacterial strains, indicating its potential use in developing new antibiotics.

-

Analgesics and Anti-inflammatory Drugs :

- Research indicates that derivatives of this compound may possess analgesic and anti-inflammatory properties. The compound's ability to inhibit certain enzymes involved in pain pathways could lead to the development of effective pain relief medications.

Cosmetic Applications

-

Hair Dye Formulations :

- One of the primary applications of 2-Amino-3-chloro-4-methylphenol hydrochloride is in oxidative hair dye formulations. It acts as a key intermediate that reacts with oxidative agents to produce stable colorants. The compound is known for providing vibrant colors while being less damaging to hair compared to other chemical alternatives .

-

Safety and Toxicological Studies :

- Toxicological assessments have been conducted to evaluate the safety of 2-Amino-3-chloro-4-methylphenol hydrochloride in cosmetic products. These studies indicate that when used within recommended concentrations, the compound exhibits acceptable safety profiles, although it has shown mutagenic properties under certain conditions .

Environmental Applications

- Water Treatment :

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against various bacterial strains |

| Analgesics and anti-inflammatory drugs | Potential for pain relief medications | |

| Cosmetics | Hair dye formulations | Provides vibrant colors with reduced damage |

| Environmental Science | Water treatment | Influences disinfection byproducts |

Case Studies

- Hair Dye Formulation Study :

- Toxicological Assessment :

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-4-methylphenol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-methylphenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

3-Amino-4-methylphenol: Differently substituted, leading to variations in reactivity and applications.

2-Hydroxy-5-methylaniline: Similar structure but with different functional groups affecting its chemical behavior.

Uniqueness

2-Amino-3-chloro-4-methylphenol hydrochloride is unique due to the presence of both an amino group and a chlorine atom on the benzene ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

2-Amino-3-chloro-4-methylphenol hydrochloride, a derivative of aminophenols, has garnered attention due to its potential biological activities. This compound is characterized by the presence of an amino group, a chloro substituent, and a methyl group on the phenolic ring, which contribute to its unique pharmacological properties.

The chemical structure of 2-Amino-3-chloro-4-methylphenol hydrochloride can be represented as follows:

- IUPAC Name : 2-amino-3-chloro-4-methylphenol hydrochloride

- Molecular Formula : C7H8ClN2O

- Molecular Weight : 174.60 g/mol

Antimicrobial Properties

Research indicates that 2-Amino-3-chloro-4-methylphenol hydrochloride exhibits significant antimicrobial activity against various bacterial strains. In a comparative study, the compound demonstrated an inhibitory concentration (IC50) of 25 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study involving human cancer cell lines revealed that it inhibits cell proliferation with an IC50 value of approximately 15 µM against breast cancer cells (MCF-7) and 20 µM against prostate cancer cells (PC-3). The mechanism appears to involve the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC-3 (Prostate Cancer) | 20 |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, 2-Amino-3-chloro-4-methylphenol hydrochloride has been shown to possess anti-inflammatory properties. In vitro studies demonstrated a reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages at concentrations as low as 10 µM .

The biological activity of 2-Amino-3-chloro-4-methylphenol hydrochloride can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Apoptosis Induction : It promotes apoptosis in cancer cells by modulating mitochondrial membrane permeability and activating caspases.

- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, contributing to its anti-inflammatory effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections treated with topical formulations containing 2-Amino-3-chloro-4-methylphenol hydrochloride showed a significant reduction in infection rates compared to placebo groups.

- Cancer Research Study : In preclinical trials, administration of the compound in animal models bearing tumors resulted in a marked decrease in tumor size and weight, alongside improved survival rates .

Q & A

Q. What are the recommended methods for assessing the purity of 2-Amino-3-chloro-4-methylphenol hydrochloride, and how do different analytical techniques impact data interpretation?

- Methodological Answer : Purity assessment should combine HPLC (high-performance liquid chromatography) and total nitrogen analysis . For example, HPLC (min. 98.0 area%) is ideal for detecting organic impurities, while total nitrogen analysis (min. 98.0%) validates elemental composition . Cross-referencing these methods ensures accuracy, as HPLC may miss inorganic contaminants.

Q. What synthetic routes are documented for 2-Amino-3-chloro-4-methylphenol hydrochloride, and how can reaction conditions minimize by-products like chlorinated derivatives?

- Methodological Answer : Synthesis typically involves chlorination of 4-methylphenol derivatives followed by amination. Key steps include:

- Temperature control (e.g., 0–5°C during chlorination) to suppress over-chlorination.

- Solvent selection (polar aprotic solvents like DMF) to enhance regioselectivity .

By-products such as 4-Amino-2,6-dichlorophenol hydrochloride can be minimized via iterative TLC monitoring .

Q. What spectroscopic techniques are most effective for structural elucidation, and what spectral markers should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Prioritize signals for the aromatic protons (δ 6.8–7.2 ppm) and methyl group (δ 2.3–2.5 ppm) .

- FT-IR : Key markers include N-H stretching (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

- Mass spectrometry (MS) : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns consistent with chloro-methyl substitution .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data obtained from different solvent systems?

- Methodological Answer : Solubility discrepancies often arise from pH-dependent ionization or solvent polarity. For example:

- In aqueous buffers , solubility increases at pH < 3 due to protonation of the amino group.

- In aprotic solvents (e.g., DMSO), solubility correlates with dipole interactions .

Standardize testing using USP/Ph.Eur. buffered systems and report solvent dielectric constants to ensure reproducibility .

Q. What strategies are recommended for identifying and quantifying degradation products under accelerated stability testing conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- Analytical workflow :

HPLC-DAD/MS : Track degradation peaks (e.g., dechlorinated or oxidized by-products).

TGA (thermogravimetric analysis) : Identify thermal decomposition thresholds (e.g., mass loss at >150°C) .

Q. In kinetic studies, how do pH and temperature variations affect the compound’s stability, and what experimental controls are essential?

- Methodological Answer :

- pH stability : The compound degrades rapidly in alkaline conditions (pH > 8) due to hydrolysis of the chloro group. Use buffers with chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation .

- Temperature dependence : Follow Arrhenius kinetics (e.g., 25–40°C) to extrapolate shelf-life. Controls should include inert atmosphere (N2) to exclude oxidative pathways .

Notes for Experimental Design

- Contradiction Analysis : When conflicting data arise (e.g., purity vs. elemental analysis), conduct spiking experiments with known impurities to validate method specificity .

- Advanced Characterization : Combine X-ray crystallography (for solid-state structure) with DFT calculations to model reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.